2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
Overview
Description
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique combination of brominated benzodioxole and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps. One common approach starts with the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole . This intermediate is then reacted with appropriate reagents to introduce the tetrazole and trimethoxyphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The brominated benzodioxole and trimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the brominated benzodioxole core but lacks the tetrazole and trimethoxyphenyl groups.
1,3-Benzodioxole: A simpler structure without the bromine and additional functional groups.
Uniqueness
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O5/c1-24-15-4-10(5-16(25-2)17(15)26-3)18-20-22-23(21-18)8-11-6-13-14(7-12(11)19)28-9-27-13/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNQDAATAXIFDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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